molecular formula C10H7BrN2O2 B11723325 6-bromo-3-(2-nitroethenyl)-1H-indole

6-bromo-3-(2-nitroethenyl)-1H-indole

Cat. No.: B11723325
M. Wt: 267.08 g/mol
InChI Key: UVNXVMQPLCESSJ-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-nitroethenyl)-1H-indole is a brominated indole derivative featuring a nitroethenyl (-CH=CH-NO₂) substituent at the 3-position. The bromine atom at the 6-position and the conjugated nitroethenyl group at the 3-position confer unique electronic and steric characteristics, influencing reactivity, stability, and biological activity.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

6-bromo-3-(2-nitroethenyl)-1H-indole

InChI

InChI=1S/C10H7BrN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H

InChI Key

UVNXVMQPLCESSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 6-bromoindole with nitroethylene. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The nitrovinyl group is introduced through a Michael addition reaction, where the nitroethylene acts as the Michael acceptor.

Industrial Production Methods

While specific industrial production methods for 6-Bromo-3-(2-nitrovinyl)-1H-indole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-nitrovinyl)-1H-indole can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

    Reduction: 6-Bromo-3-(2-aminoethyl)-1H-indole.

    Substitution: Various 6-substituted indole derivatives depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives, potentially leading to ring-cleaved products.

Scientific Research Applications

6-Bromo-3-(2-nitrovinyl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer and antimicrobial agents.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Chemical Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-nitrovinyl)-1H-indole largely depends on its specific application. In medicinal chemistry, the compound may act by interacting with biological targets such as enzymes or receptors. The nitrovinyl group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of biological pathways. The bromine atom can also participate in halogen bonding interactions, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituent (Position) Functional Groups Molecular Weight Key Properties/Activities References
6-Bromo-3-(2-nitroethenyl)-1H-indole 6-Br, 3-(CH=CH-NO₂) Nitroethenyl, Bromine ~267.08* Electron-withdrawing conjugation Target
6-Bromo-3-(2-nitroethyl)-1H-indole (4b) 6-Br, 3-(CH₂CH₂-NO₂) Nitroethyl, Bromine 269.10 Reduced conjugation vs. nitroethenyl
5-Bromo-3-(triazol-1-yl-ethyl)-1H-indole (9c) 5-Br, 3-(triazole) Triazole, Bromine 427.08 Cytotoxicity (IC₅₀ < 10 μM)
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde 6-Br, 4-OCH₃, 3-CHO Aldehyde, Methoxy, Bromine 242.07 Electrophilic aldehyde moiety
6-Bromo-3-methyl-1H-indole 6-Br, 3-CH₃ Methyl, Bromine 226.11 Electron-donating methyl group
6-Bromo-1H-indole-3-carboxylic acid 6-Br, 3-COOH Carboxylic acid, Bromine 240.05 Hydrogen-bonding capacity

*Calculated based on molecular formula C₁₀H₇BrN₂O₂.

Key Observations:
  • Electronic Effects : The nitroethenyl group in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity at the indole ring compared to methyl (electron-donating, ) or methoxy (moderately electron-donating, ) groups.
  • Conjugation: The nitroethenyl group’s conjugation with the indole ring may increase stability and resonance compared to non-conjugated nitroethyl () or aliphatic substituents.
  • Biological Activity : Triazole-containing analogues (e.g., 9c) exhibit cytotoxicity (IC₅₀ < 10 μM) due to interactions with cellular targets like histone deacetylases (HDACs) , suggesting that the nitroethenyl group might similarly modulate bioactivity through redox or electrophilic mechanisms.
Key Observations:
  • The nitroethenyl group may be introduced via condensation reactions, whereas triazole () or ethynyl () groups require transition metal catalysis.
  • Yields for nitro-containing compounds are unreported in the evidence, but nitro groups often pose challenges due to oxidative degradation.

Stability and Reactivity

  • Nitro Group Stability : Nitroethenyl is prone to reduction under acidic or reductive conditions, unlike stable methyl or methoxy groups.
  • Thermal Degradation: Bromine and nitro groups may synergistically increase thermal instability compared to non-halogenated indoles.

Biological Activity

6-Bromo-3-(2-nitroethenyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this indole derivative, drawing on recent research findings and case studies.

  • Molecular Formula : C12H10BrN2O2
  • Molecular Weight : 292.12 g/mol
  • IUPAC Name : this compound

The compound features a bromine atom at the 6-position and a nitroethenyl group at the 3-position of the indole ring, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the potential of this compound as an antimicrobial agent. For instance, derivatives based on bromoindole structures have shown promising activity against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The incorporation of a nitroethenyl moiety enhances the compound's ability to penetrate bacterial membranes and interact with essential cellular targets.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit bacterial cystathionine γ-synthase (bCSE), leading to increased sensitivity to antibiotics. This suggests a role in potentiating existing antimicrobial therapies .
  • Disruption of Biofilm Formation : Similar compounds have demonstrated the ability to disrupt biofilm formation, which is critical in chronic infections where bacteria are protected from conventional treatments .

Case Studies

  • Antibacterial Efficacy :
    • A study synthesized various indole derivatives, including this compound, and evaluated their antibacterial properties. Results indicated that this compound significantly reduced bacterial viability in vitro, particularly against resistant strains .
  • Mechanistic Insights :
    • Research on related compounds revealed that the nitro group plays a pivotal role in the redox cycling process, contributing to oxidative stress within bacterial cells. This oxidative stress can lead to cell death, highlighting a potential mechanism for its antibacterial action .

Data Tables

PropertyValue
Molecular FormulaC12H10BrN2O2
Molecular Weight292.12 g/mol
Antimicrobial ActivityEffective against S. aureus, P. aeruginosa
Mechanism of ActionInhibition of bCSE, oxidative stress induction

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